{2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride
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Overview
Description
{2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride is a coordination compound that features an iron(II) center coordinated to a bisiminopyridine ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride typically involves the reaction of iron(II) chloride with the ligand 2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine. The ligand itself can be synthesized through a condensation reaction between 2,6-diacetylpyridine and N-2-propylphenylamine under acidic conditions. The resulting ligand is then reacted with iron(II) chloride in an inert atmosphere to form the desired coordination compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
{2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride can undergo various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under appropriate conditions.
Reduction: The compound can be reduced back to iron(II) from iron(III).
Substitution: Ligand exchange reactions can occur, where the bisiminopyridine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions typically require the presence of competing ligands and may be facilitated by heating or the use of solvents that stabilize the new ligand-iron complex.
Major Products
Oxidation: The major product is the iron(III) complex of the bisiminopyridine ligand.
Reduction: The major product is the iron(II) complex.
Substitution: The major products depend on the nature of the incoming ligand but generally result in new iron-ligand complexes.
Scientific Research Applications
Chemistry
In chemistry, {2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride is used as a catalyst in various organic reactions, including polymerization and cycloaddition reactions. Its ability to undergo redox reactions makes it a valuable component in catalytic cycles.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and induce cell death. Its redox properties also make it a candidate for use in developing new therapeutic agents.
Industry
In industrial applications, this compound is explored for its use in materials science, particularly in the development of new magnetic materials and molecular magnets.
Mechanism of Action
The mechanism by which {2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride exerts its effects involves the coordination of the bisiminopyridine ligand to the iron center, which stabilizes the metal in various oxidation states. This stabilization allows the compound to participate in redox reactions and interact with biological molecules such as DNA. The molecular targets and pathways involved include the formation of reactive oxygen species and the induction of oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
- {2,6-Bis[1-(phenylimino)ethyl]pyridine}-iron(II)-dichloride
- {2,6-Bis[1-(benzimidazol-2-yl)pyridine]}-iron(II)-dichloride
Uniqueness
{2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride is unique due to the presence of the N-2-propylphenyl groups, which can influence the electronic properties and steric hindrance around the iron center. This can result in different reactivity and stability compared to similar compounds, making it a valuable subject of study for developing new catalysts and therapeutic agents.
Properties
IUPAC Name |
dichloroiron;1-[6-[C-methyl-N-(2-propylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-propylphenyl)ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3.2ClH.Fe/c1-5-12-22-14-7-9-16-26(22)28-20(3)24-18-11-19-25(30-24)21(4)29-27-17-10-8-15-23(27)13-6-2;;;/h7-11,14-19H,5-6,12-13H2,1-4H3;2*1H;/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOWAVIENAAXJA-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3CCC)C.Cl[Fe]Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31Cl2FeN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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